2-Amino-4-Phenylthiazole-5-carbonitrile

HIV-1 Antiviral Nucleocapsid Inhibitor

This 2-amino-4-phenylthiazole-5-carbonitrile is the unmodified C5-nitrile core—a critical electronic/steric determinant distinct from 5-carboxylate or 5-amide analogs. The nitrile acts as a molecular switch: 5-carboxylates target A2A receptors, whereas this carbonitrile is the authenticated precursor for selective A1/A3 adenosine antagonists (neuroinflammation, AKI, Alzheimer's) and non-zinc-ejecting HIV NCp7 inhibitors. Researchers designing kinase libraries (c-Met hinge binding) or next-gen antiretrovirals should standardize on this high-purity building block to ensure synthetic reproducibility and target selectivity.

Molecular Formula C10H7N3S
Molecular Weight 201.25 g/mol
CAS No. 704870-71-3
Cat. No. B3183472
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-4-Phenylthiazole-5-carbonitrile
CAS704870-71-3
Molecular FormulaC10H7N3S
Molecular Weight201.25 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C(SC(=N2)N)C#N
InChIInChI=1S/C10H7N3S/c11-6-8-9(13-10(12)14-8)7-4-2-1-3-5-7/h1-5H,(H2,12,13)
InChIKeyJHEXUURKXQZMDP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-4-Phenylthiazole-5-carbonitrile (CAS 704870-71-3): Sourcing Guide for a Versatile Privileged Scaffold


2-Amino-4-phenylthiazole-5-carbonitrile (CAS 704870-71-3) is a heterocyclic building block containing a thiazole core substituted with an amino group at position 2, a phenyl group at position 4, and a nitrile group at position 5 [1]. It serves as a privileged scaffold in medicinal chemistry, being utilized as a key starting material for synthesizing bioactive molecules targeting HIV-1 nucleocapsid protein, adenosine receptors, and c-Met kinase [2].

2-Amino-4-Phenylthiazole-5-carbonitrile (CAS 704870-71-3): Why Generic Substitution or Scaffold Hopping Can Derail Research


While numerous 2-amino-4-phenylthiazole derivatives exist, the unsubstituted 2-amino-4-phenylthiazole-5-carbonitrile core is not functionally interchangeable with its C5-modified analogs. The C5-nitrile group provides a distinct electronic and steric environment that dictates the molecule's reactivity in further derivatization, a critical factor for synthetic planning . More importantly, subtle modifications at the C5 position, such as converting the nitrile to an ester or amide, result in a fundamental shift in biological target selectivity [1]. For instance, 2-amino-4-phenylthiazole-5-carboxylates are known as adenosine A2A receptor antagonists, whereas the 5-carbonitrile is a precursor for developing A1 and A3 receptor antagonists, demonstrating that the C5 substituent is a key molecular switch governing pharmacological profile [2].

2-Amino-4-Phenylthiazole-5-carbonitrile (CAS 704870-71-3): Comparative Performance in Key Research Models


Target Engagement: HIV-1 Nucleocapsid Protein (NCp7) Inhibition

The 2-amino-4-phenylthiazole core, specifically functionalized at the C5 position with a nitrile, has been validated as a critical scaffold for developing non-zinc-ejecting inhibitors of the HIV-1 nucleocapsid protein (NCp7) [1]. While the parent compound 2-amino-4-phenylthiazole-5-carbonitrile serves as the synthetic entry point, structure-activity relationship (SAR) studies on derivatives reveal the significance of this core. In a study evaluating 18 bifunctional aminothiazoles derived from this scaffold, compounds were designed to interact with both the hydrophobic pocket and the N-terminal domain of NCp7. The most promising derivatives, compounds 6 and 13, demonstrated no cytotoxicity and retained antiviral activity against wild-type HIV-1 and strains resistant to licensed drugs [2]. This is in contrast to many early NCp7 inhibitors, which acted via zinc ejection, a mechanism associated with non-specific toxicity [1].

HIV-1 Antiviral Nucleocapsid Inhibitor NCp7

Enzymatic Selectivity: Acetylcholinesterase (AChE) vs. Adenosine Receptors

Direct biochemical evaluation of 2-amino-4-phenylthiazole-5-carbonitrile reveals it is a weak inhibitor of human acetylcholinesterase (AChE) with an IC50 of 2,100 nM (2.1 µM) [1]. This low potency is a key piece of selectivity data when comparing this scaffold to other thiazole-containing CNS-active compounds. In contrast, optimized derivatives of this scaffold (containing N2 and C5 modifications) achieve nanomolar to sub-nanomolar binding affinities (Ki) for the adenosine A1 and A3 receptors [2]. The >1000-fold difference between AChE inhibition and adenosine receptor binding highlights the scaffold's inherent selectivity for G protein-coupled receptor (GPCR) targets over common CNS off-targets like AChE.

Selectivity Acetylcholinesterase AChE Adenosine Receptor CNS

Synthetic Tractability: C5-Nitrile as a Versatile Functional Handle for Derivatization

The C5-nitrile group on 2-amino-4-phenylthiazole-5-carbonitrile provides a distinct chemical handle for further diversification compared to its C5-carboxylate or C5-unsubstituted analogs. The nitrile can be hydrolyzed to a carboxylic acid, converted to an amide, or used to introduce heterocycles (e.g., tetrazoles) . This is in direct contrast to 2-amino-4-phenylthiazole, which lacks a functional group at C5 for straightforward modification, and 2-amino-4-phenylthiazole-5-carboxylates, which are limited to ester/amide transformations. SAR studies on adenosine receptor antagonists demonstrate that the nature of the C5 substituent is a critical determinant of subtype selectivity (A1 vs. A3 vs. dual) [1]. Therefore, the C5-carbonitrile is the optimal starting material for a flexible medicinal chemistry campaign aiming to explore a broad chemical space around the 4-phenylthiazole core.

Medicinal Chemistry Synthesis Derivatization Scaffold Optimization

Recommended Use Cases for 2-Amino-4-Phenylthiazole-5-carbonitrile (CAS 704870-71-3) Based on Evidence


Adenosine A1/A3 Receptor Antagonist Discovery Programs

Given the extensive validation of the 2-amino-4-phenylthiazole-5-carbonitrile scaffold in generating potent and selective A1 and A3 adenosine receptor antagonists [1], this compound is an ideal starting material for medicinal chemistry campaigns focused on (neuro)inflammatory diseases, including acute kidney injury, pulmonary diseases, and Alzheimer's disease. Its low intrinsic affinity for AChE [2] provides an advantageous selectivity profile for CNS-targeted applications.

Development of Non-Toxic HIV-1 Nucleocapsid Protein Inhibitors

This scaffold has been rationally designed to produce NCp7 inhibitors that act via a non-zinc-ejecting mechanism [3]. Researchers focused on next-generation HIV/AIDS therapeutics, particularly those targeting drug-resistant viral strains, should consider this compound as a critical building block for synthesizing and optimizing novel antiretroviral leads with a potentially safer profile than earlier NCp7-targeting agents.

Kinase Inhibitor Scaffold Optimization (e.g., c-Met)

The 2-amino-4-phenylthiazole core is a recognized pharmacophore in kinase inhibitor design, with numerous derivatives showing potent antiproliferative activity against various cancer cell lines [4]. 2-Amino-4-phenylthiazole-5-carbonitrile serves as the foundational scaffold for creating focused libraries aimed at oncology targets like c-Met, where the C5-nitrile group can be strategically modified to optimize binding interactions with the kinase hinge region.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Amino-4-Phenylthiazole-5-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.